Tri-substituted benzene derivative 1
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Overview
Description
Tri-substituted benzene derivative 1 is a compound characterized by three substituent groups attached to a benzene ring. The nature and position of these substituents can significantly influence the chemical properties and reactivity of the compound. Tri-substituted benzene derivatives are widely studied in organic chemistry due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tri-substituted benzene derivatives typically involves electrophilic aromatic substitution reactions. The choice of substituents and their positions on the benzene ring can be controlled through careful selection of reagents and reaction conditions. For example, the synthesis of 1,3,5-trisubstituted benzenes can be achieved by sequential substitution reactions, where each substituent is introduced in a stepwise manner .
Industrial Production Methods
Industrial production of tri-substituted benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure consistent product quality. Common industrial methods include the use of Friedel-Crafts alkylation and acylation reactions, as well as nitration and sulfonation reactions .
Chemical Reactions Analysis
Types of Reactions
Tri-substituted benzene derivatives can undergo various types of chemical reactions, including:
Oxidation: Conversion of substituents to more oxidized forms, such as converting alkyl groups to carboxylic acids.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Major Products
The major products formed from these reactions depend on the nature of the substituents and the reaction conditions. For example, oxidation of alkyl-substituted benzenes typically yields carboxylic acids, while reduction of nitro-substituted benzenes produces amines .
Scientific Research Applications
Tri-substituted benzene derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as building blocks for polymers.
Biology: Studied for their potential as enzyme inhibitors and as probes for studying biological pathways.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of tri-substituted benzene derivatives depends on the specific substituents and their positions on the benzene ring. These compounds can interact with molecular targets through various pathways, such as:
Enzyme Inhibition: Binding to the active site of enzymes and blocking their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting gene expression.
Comparison with Similar Compounds
Tri-substituted benzene derivatives can be compared with other similar compounds, such as di-substituted and tetra-substituted benzene derivatives. The unique properties of tri-substituted benzene derivatives arise from the specific combination and arrangement of substituents, which can lead to distinct reactivity and applications. Similar compounds include:
Di-substituted benzenes: Compounds with two substituents on the benzene ring.
Tetra-substituted benzenes: Compounds with four substituents on the benzene ring.
Properties
Molecular Formula |
C17H18F2N4O5S |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3-(dimethylsulfamoylcarbamoylamino)-4-methoxybenzamide |
InChI |
InChI=1S/C17H18F2N4O5S/c1-23(2)29(26,27)22-17(25)21-14-8-10(4-7-15(14)28-3)16(24)20-11-5-6-12(18)13(19)9-11/h4-9H,1-3H3,(H,20,24)(H2,21,22,25) |
InChI Key |
VUAXXZRGLYBYPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)OC |
Origin of Product |
United States |
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